molecular formula C8H5ClF4O B3041828 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol CAS No. 381229-75-0

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No. B3041828
CAS RN: 381229-75-0
M. Wt: 228.57 g/mol
InChI Key: MSMIZZFUMCPJCH-UHFFFAOYSA-N
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Description

“4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1431329-65-5 . Its IUPAC name is (4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)methanol . It has a molecular weight of 228.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol plays a role in the synthesis of α-trifluoromethyl α-amino acids. This involves the rearrangement of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, which is a key step in producing aromatic and heteroaromatic amino acids. This demonstrates the compound's potential as a synthetic Tfm-Gly equivalent (Burger et al., 2006).

Development of Fluorinated Heterocycles

The compound is also instrumental in the development of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines has been developed, utilizing Selectfluor as a key reagent. This process successfully affords fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

Formation of Benzyl Fluoromethyl Ethers

In another research, the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane has been explored. This process leads to the selective formation of aryl fluoromethyl ethers, demonstrating the compound's role in the synthesis of specialized chemical structures (Ochiai, Yoshimura & Miyamoto, 2009).

Synthesis of Antimicrobial Agents

The compound is also used in the synthesis of antimicrobial agents. Specifically, 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines are synthesized using a process involving oxidative cyclization. This showcases the compound's potential in pharmacological applications (Rathore & Kumar, 2006).

Other Chemical Transformations

Additionally, 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol is involved in various chemical transformations, including nucleophilic displacement reactions, photocatalytic oxidation, and electron transfer-driven transformations. These processes underline its versatility in organic chemistry and potential for generating novel compounds with specific properties (Iinuma, Moriyama & Togo, 2014).

properties

IUPAC Name

[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMIZZFUMCPJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219899
Record name 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol

CAS RN

381229-75-0
Record name 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381229-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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